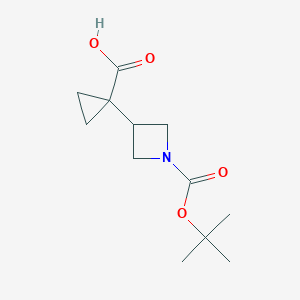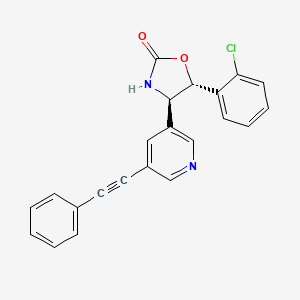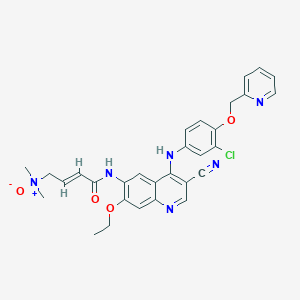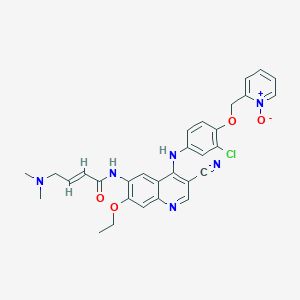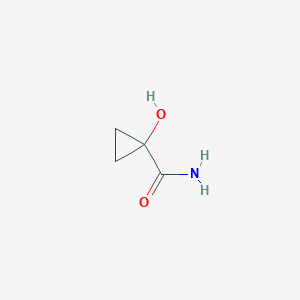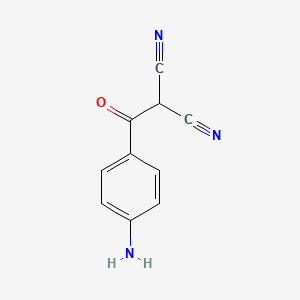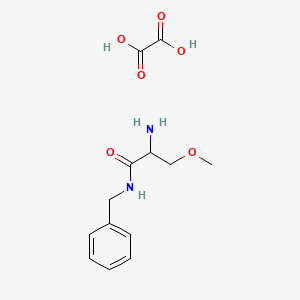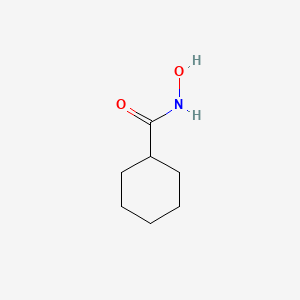
1-(Perfluorobutyl)-2-iodopentane
Übersicht
Beschreibung
1-(Perfluorobutyl)-2-iodopentane, also known as PFIB or perfluoroisobutylene, is a highly reactive and toxic compound that has been extensively studied for its chemical and biological properties. It is a colorless liquid that is used in various industrial applications, including as a chemical intermediate in the production of polymers, surfactants, and other materials. Despite its usefulness, PFIB is also known to pose significant health risks to humans and animals, and its use is highly regulated in many countries.
Wirkmechanismus
1-(Perfluorobutyl)-2-iodopentane is known to react with a wide range of biological molecules, including proteins, nucleic acids, and lipids. Its mechanism of action is still not fully understood, but it is believed to involve the formation of reactive intermediates that can damage cellular structures and disrupt normal biological processes. This compound has been shown to induce oxidative stress, DNA damage, and cell death in various cell types.
Biochemical and Physiological Effects:
This compound exposure has been linked to a wide range of adverse health effects in humans and animals. These include respiratory irritation, pulmonary edema, liver and kidney damage, and neurological effects. This compound is also known to be highly toxic to aquatic organisms, and its use in industrial processes has been linked to environmental pollution.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Perfluorobutyl)-2-iodopentane is a highly reactive and versatile compound that has many potential applications in scientific research. Its advantages include its ability to react with a wide range of biological molecules and its potential as a tool for investigating oxidative stress and DNA damage. However, its toxicity and potential health risks must be carefully considered when using it in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Perfluorobutyl)-2-iodopentane. Some of the key areas of interest include:
1. Developing safer and more efficient methods for synthesizing this compound.
2. Investigating the potential use of this compound as a tool for studying oxidative stress and DNA damage in various cell types.
3. Developing new methods for detecting and quantifying this compound in environmental and biological samples.
4. Investigating the potential health effects of this compound exposure in humans and animals.
5. Developing new materials and applications based on the unique properties of this compound.
Conclusion:
In conclusion, this compound is a highly reactive and toxic compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Future research directions include developing safer and more efficient methods for synthesizing this compound, investigating its potential as a tool for studying oxidative stress and DNA damage, and developing new materials and applications based on its unique properties. However, the potential health risks associated with this compound exposure must be carefully considered when using it in laboratory experiments or industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(Perfluorobutyl)-2-iodopentane has been extensively studied for its chemical and biological properties. It is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Some of the key areas of research include:
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9I/c1-2-3-5(19)4-6(10,11)7(12,13)8(14,15)9(16,17)18/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFCOOQYRWHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022715 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378261-30-3 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)
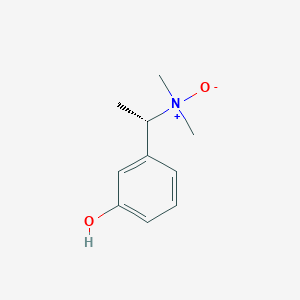


![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
